molecular formula C11H24 B3275089 5-Ethyl-2-methyloctane CAS No. 62016-18-6

5-Ethyl-2-methyloctane

Cat. No. B3275089
CAS RN: 62016-18-6
M. Wt: 156.31 g/mol
InChI Key: CQCKNPUKBOITAX-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyloctane is a chemical compound with the molecular formula C11H24 . Its molecular weight is 156.308 Da . It is also known by other names such as Octane, 5-ethyl-2-methyl- .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Chiral Hydrocarbons and Synthesis

5-Ethyl-2-methyloctane has been a subject of interest in the field of organic chemistry, particularly in understanding and synthesizing chiral hydrocarbons. The synthesis of enantiopure compounds like (R)-(+)-[VCD(+)945]-4-ethyl-4-methyloctane, representing the simplest chiral saturated hydrocarbon with a quaternary stereogenic center, was a significant achievement. This compound was synthesized using the MαNP acid method, and its absolute configuration was determined through 1H NMR anisotropy, X-ray crystallography, and VCD methods (Fujita et al., 2007). Moreover, the characterization of chiroptical properties of related compounds like 4-ethyl-4-methyloctane and the synthesis of their enantiomers provided insights into their cryptochiral nature, with vibrational circular dichroism (VCD) spectra showcasing characteristic Cotton effects (Kuwahara et al., 2010).

Synthesis of Pheromones and Related Compounds

This compound and its analogs have been instrumental in synthesizing pheromones and alarm pheromone components for various species. For instance, a one-step synthesis of racemic 6-Methyloctan-3-One, an alarm pheromone component of ants of the genus Crematogaster, was developed using a convenient and effective synthetic pathway (Sultanov et al., 2015). The synthesis of (+/-)-4-Methyloctanoic acid, an aggregation pheromone of rhinoceros beetles, was also achieved starting from n-hexanal, highlighting the compound's role in pest control and ecological studies (Ragoussis et al., 2007).

Chemical Kinetics and Combustion Studies

The compound and its derivatives have also been studied in the context of combustion and chemical kinetics. For example, the study of 2-methyltetrahydrofuran and its blending with isooctane, a compound structurally related to this compound, provided insights into the laminar flame characteristics and chemical kinetics relevant to biofuel research (Wang et al., 2018).

properties

IUPAC Name

5-ethyl-2-methyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKNPUKBOITAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015938
Record name 5-​ethyl-​2-​methyl-octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62016-18-6
Record name 5-​ethyl-​2-​methyl-octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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